molecular formula C29H20N4O10 B5107894 3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid} CAS No. 351891-58-2

3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}

Cat. No. B5107894
CAS RN: 351891-58-2
M. Wt: 584.5 g/mol
InChI Key: HVFKDKMTOCUTNO-UHFFFAOYSA-N
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Description

“3,3’-Methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}” is a chemical compound with the molecular formula C29H20N4O10 . It is a derivative of benzoic acid, which is a common component in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 66 bonds, including 46 non-H bonds, 32 multiple bonds, 10 rotatable bonds, 8 double bonds, and 24 aromatic bonds . It also contains 4 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amides (aromatic), 2 nitro groups (aromatic), and 2 hydroxyl groups .

Safety and Hazards

The safety data sheet for 3-nitrobenzoic acid, a related compound, indicates that it causes serious eye irritation and advises washing thoroughly after handling and wearing eye/face protection .

properties

IUPAC Name

5-[[3-carboxy-4-[(3-nitrobenzoyl)amino]phenyl]methyl]-2-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O10/c34-26(18-3-1-5-20(14-18)32(40)41)30-24-9-7-16(12-22(24)28(36)37)11-17-8-10-25(23(13-17)29(38)39)31-27(35)19-4-2-6-21(15-19)33(42)43/h1-10,12-15H,11H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKDKMTOCUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351891-58-2
Record name C-467929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351891582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-467929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8PCK7UON0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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